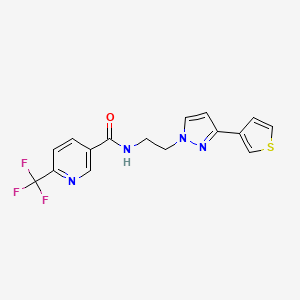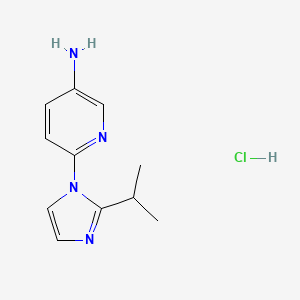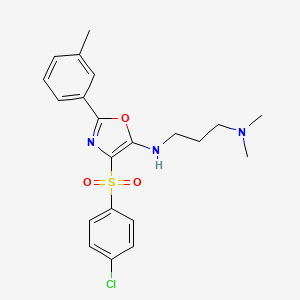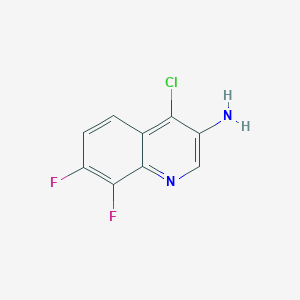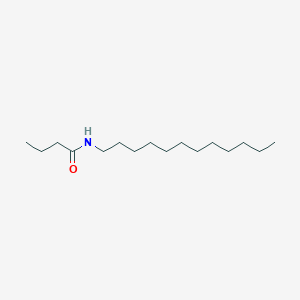![molecular formula C17H16N2O3S B2406014 5-ethyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione CAS No. 474257-63-1](/img/structure/B2406014.png)
5-ethyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C17H16N2O3S and its molecular weight is 328.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electron Transport Layer for Polymer Solar Cells
A related compound, a novel alcohol-soluble n-type conjugated polyelectrolyte, has been synthesized for application as an electron transport layer (ETL) in inverted polymer solar cells (PSCs). Due to the electron-deficient nature of its backbone and planar structure, it exhibits high conductivity and electron mobility, which improves power conversion efficiency by facilitating electron extraction and reducing exciton recombination at the active layer/cathode interface (Hu et al., 2015).
Inhibitors of Glycolic Acid Oxidase
Another set of compounds, 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, have been investigated as inhibitors of glycolic acid oxidase (GAO). These compounds, particularly those with large lipophilic substituents, show potent competitive inhibition of GAO in vitro, which suggests potential applications in the treatment of disorders related to glyoxylate metabolism (Rooney et al., 1983).
Electrochemical Polymerization and Optical Properties
New derivatives of pyrrolo[3,4-c]pyrrole-1,4-dione carrying substituent groups have been synthesized and electrochemically polymerized. The study of these materials revealed significant differences in optical and electronic properties, suggesting potential applications in electronic devices and materials science (Zhang et al., 2009).
Anti-Prostate Cancer Agents and Kinase Inhibitors
A series of tetrahydropyrazolo-pyrimidocarbazole and tetrahydropyrazolo-quinazoline derivatives have been synthesized and evaluated for their potential as anti-prostate cancer agents and Pim-1 kinase inhibitors. These compounds have shown promising results in inhibiting the growth of cancer cell lines and kinase activity, highlighting their potential in cancer research (Mohareb et al., 2017).
Antimicrobial Agents
Derivatives of pyrrole containing chlorine, amide, and 1,3-oxazole fragments have been synthesized and shown to exhibit significant antimicrobial activity. These compounds could be of interest in the search for new antimicrobial agents, contributing to the development of novel treatments for infections (Anonymous, 2020).
Mécanisme D'action
Target of Action
The primary targets of this compound are yet to be identified. Similar compounds with a thiophene nucleus have been recognized as important entities in the synthesis of heterocyclic compounds with promising pharmacological characteristics .
Mode of Action
It’s known that the thiophene nucleus, a key component of this compound, plays a significant role in its biological activity . The compound likely interacts with its targets, causing changes that lead to its observed effects.
Biochemical Pathways
Compounds with a thiophene nucleus have been found to affect a variety of pathways, leading to a range of biological activities .
Pharmacokinetics
Similar compounds with a thiophene nucleus are known to be highly soluble, which could potentially impact their bioavailability .
Result of Action
Compounds with a thiophene nucleus have been associated with a variety of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects .
Propriétés
IUPAC Name |
5-ethyl-2-phenyl-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-2-18-16(20)13-14(12-9-6-10-23-12)19(22-15(13)17(18)21)11-7-4-3-5-8-11/h3-10,13-15H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWROMPSYTREGNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2C(N(OC2C1=O)C3=CC=CC=C3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


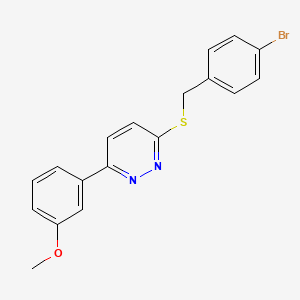

![2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2405936.png)
![4-[(diethylamino)sulfonyl]-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B2405939.png)
![[4-(Benzimidazol-1-ylmethyl)phenyl]methanol](/img/structure/B2405940.png)
